molecular formula C10H12BrN3O2 B14578252 N-(4-Nitrophenyl)butanehydrazonoyl bromide CAS No. 61262-01-9

N-(4-Nitrophenyl)butanehydrazonoyl bromide

Cat. No.: B14578252
CAS No.: 61262-01-9
M. Wt: 286.13 g/mol
InChI Key: YZSGXRPNHAKWKL-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)butanehydrazonoyl bromide: is a chemical compound that belongs to the class of hydrazonoyl halides. These compounds are characterized by the presence of a hydrazonoyl functional group, which is known for its wide range of biological properties and chemical reactivities. This compound is particularly noted for its applications in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .

Properties

CAS No.

61262-01-9

Molecular Formula

C10H12BrN3O2

Molecular Weight

286.13 g/mol

IUPAC Name

N-(4-nitrophenyl)butanehydrazonoyl bromide

InChI

InChI=1S/C10H12BrN3O2/c1-2-3-10(11)13-12-8-4-6-9(7-5-8)14(15)16/h4-7,12H,2-3H2,1H3

InChI Key

YZSGXRPNHAKWKL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)butanehydrazonoyl bromide typically involves the reaction of 4-nitrophenylhydrazine with butanoyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-Nitrophenyl)butanehydrazonoyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted hyd

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